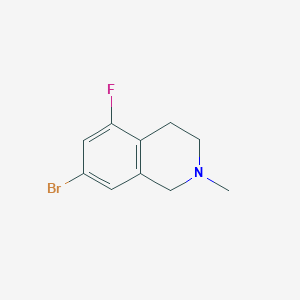![molecular formula C20H22N2O B12869931 1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one](/img/structure/B12869931.png)
1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one is a complex organic compound belonging to the class of spirocyclic isoquinolines. This compound is characterized by its unique spiro structure, which involves a bicyclic system where the isoquinoline and piperidine rings are fused together. The presence of the benzyl group further enhances its chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
The synthesis of 1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one typically involves multi-step organic reactions. One common method includes the use of aryne intermediates in an aza Diels–Alder reaction with 1,2,4-triazines as dienes . The reaction is carried out in anhydrous toluene at elevated temperatures (140°C) under an argon atmosphere. The yields of the target compounds are generally high, and the reaction conditions are optimized to ensure the formation of the desired spirocyclic structure.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with modifications to scale up the process. The use of specialized catalysts and optimized reaction conditions would be essential for efficient large-scale production.
Analyse Des Réactions Chimiques
1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common reagents used in these reactions include potassium tert-butoxide, manganese dioxide, and tert-butyl hydroperoxide . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one can be compared with other spirocyclic compounds such as:
2-Amino-1’-benzyl-2’,5-dioxo-5H-spiro[indeno[1,2-b]pyran-4,3’-indoline]-3-carbonitriles: These compounds share a similar spirocyclic structure but differ in their functional groups and overall chemical properties.
Propriétés
Formule moléculaire |
C20H22N2O |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1'-benzylspiro[2,4-dihydroisoquinoline-1,4'-piperidine]-3-one |
InChI |
InChI=1S/C20H22N2O/c23-19-14-17-8-4-5-9-18(17)20(21-19)10-12-22(13-11-20)15-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,23) |
Clé InChI |
MFIIHRQDCJVGET-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12C3=CC=CC=C3CC(=O)N2)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide](/img/structure/B12869850.png)

![N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide](/img/structure/B12869862.png)

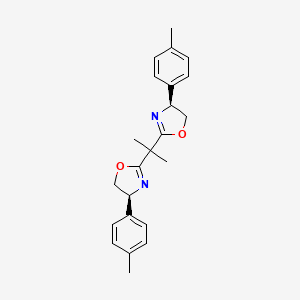
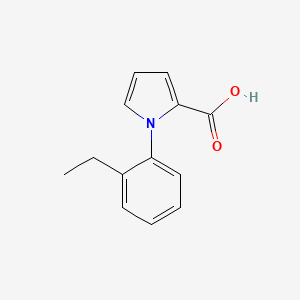
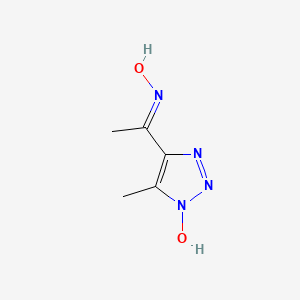
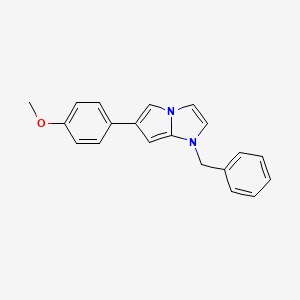

![2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12869894.png)
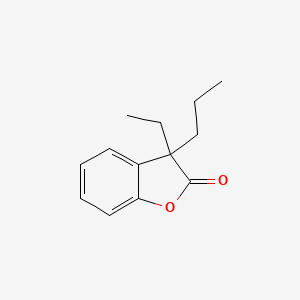
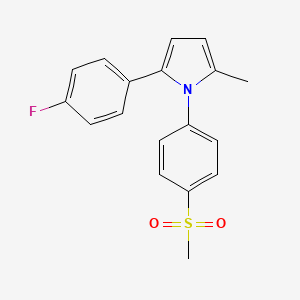
![2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine](/img/structure/B12869918.png)
